molecular formula C20H25NO4 B6137874 (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone

(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone

Cat. No. B6137874
M. Wt: 343.4 g/mol
InChI Key: BSJMJHVEKGHAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone, also known as MDPV, is a synthetic cathinone that has gained significant attention in recent years due to its potent psychostimulant effects. MDPV is a member of the pyrovalerone family of compounds and is structurally similar to other synthetic cathinones such as alpha-PVP and alpha-PHP. The purpose of

Mechanism of Action

(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone is believed to exert its psychostimulant effects through the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce feelings of euphoria, increased energy, and heightened alertness. (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone has also been shown to have some affinity for the serotonin transporter, although its effects on this system are less well understood.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone has been shown to produce a range of biochemical and physiological effects in both humans and animals. These effects include increased heart rate, elevated blood pressure, and elevated body temperature. (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone has also been shown to produce hyperactivity, agitation, and stereotypic behaviors in animal models.

Advantages and Limitations for Lab Experiments

(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone has several advantages as a research tool, including its potent psychostimulant effects and its ability to produce addiction-like behavior in animal models. However, (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone also has several limitations, including its potential for abuse and its lack of selectivity for dopamine and norepinephrine transporters.

Future Directions

There are several areas of future research that could benefit from further study of (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone. One area of interest is the development of more selective dopamine and norepinephrine reuptake inhibitors that could be used to treat a range of psychiatric and neurological disorders. Another area of interest is the development of animal models that more closely mimic the effects of (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone in humans, which could help to better understand the mechanisms underlying addiction and drug-seeking behavior. Finally, there is a need for more research into the long-term effects of (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone use, both in humans and animals, in order to better understand the potential risks associated with this compound.

Synthesis Methods

(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with methylamine to form N-methyl-3,4-methylenedioxyphenyl-2-propanone. This compound is then reduced using lithium aluminum hydride to produce the intermediate N-methyl-3,4-methylenedioxyamphetamine. The final step involves the reaction of N-methyl-3,4-methylenedioxyamphetamine with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent to produce (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone.

Scientific Research Applications

(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone has been the subject of numerous scientific studies due to its potent psychostimulant effects. One area of research has focused on the mechanism of action of (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone, which is believed to involve the inhibition of dopamine and norepinephrine reuptake. Other studies have examined the biochemical and physiological effects of (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone, including its effects on heart rate, blood pressure, and body temperature. (2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone has also been used in animal models to study addiction and drug-seeking behavior.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14-6-7-17(25-14)13-21-10-4-5-15(12-21)20(22)18-9-8-16(23-2)11-19(18)24-3/h6-9,11,15H,4-5,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMJHVEKGHAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCC(C2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone

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